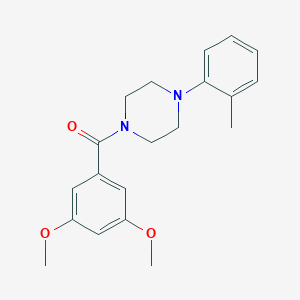)amine](/img/structure/B275252.png)
[(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The introduction of the chloro and propoxy groups is achieved through substitution reactions, while the piperidine ring is incorporated via nucleophilic substitution. Common reagents used in these reactions include chlorinating agents, alkyl halides, and piperidine derivatives. The reaction conditions often involve the use of organic solvents, elevated temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.
Scientific Research Applications
[(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a pharmaceutical agent.
Medicine: Research into its pharmacological properties aims to develop new drugs for various medical conditions.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the piperidine ring may interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative with applications in polymer chemistry.
4-Methoxyphenylboronic acid: A compound with similar functional groups used in Suzuki-Miyaura coupling reactions.
Uniqueness
[(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine is unique due to its combination of a sulfonamide group, a chloro substituent, and a piperidine ring
Properties
Molecular Formula |
C18H29ClN2O3S |
|---|---|
Molecular Weight |
389 g/mol |
IUPAC Name |
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H29ClN2O3S/c1-6-9-24-15-8-7-13(19)10-16(15)25(22,23)20-14-11-17(2,3)21-18(4,5)12-14/h7-8,10,14,20-21H,6,9,11-12H2,1-5H3 |
InChI Key |
ZYEWULHZAGAJRD-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)



![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B275189.png)
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B275190.png)
![[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine](/img/structure/B275218.png)






![[(5-Bromo-2-propoxyphenyl)sulfonyl]propylamine](/img/structure/B275239.png)
